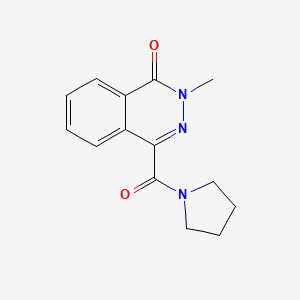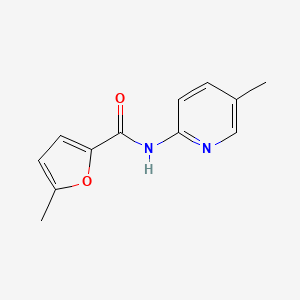![molecular formula C17H18N2O3 B5730597 N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, commonly known as NAPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
NAPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. Additionally, NAPA has been found to exhibit antipyretic effects, making it a potential treatment for fever.
Wirkmechanismus
The mechanism of action of NAPA involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, NAPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
NAPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models and clinical trials. Additionally, it has been found to exhibit antipyretic effects, making it a potential treatment for fever. However, NAPA has also been found to exhibit some adverse effects, such as gastrointestinal irritation and bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
NAPA has several advantages for lab experiments, including its well-established synthesis method and potent anti-inflammatory and analgesic effects. However, its adverse effects, such as gastrointestinal irritation and bleeding, must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the research of NAPA. One potential direction is the development of more selective COX-2 inhibitors with fewer adverse effects. Additionally, the potential use of NAPA in the treatment of other inflammatory conditions, such as inflammatory bowel disease, should be explored. Furthermore, the potential use of NAPA in combination with other drugs for the treatment of pain and inflammation should be investigated.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, or NAPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It exhibits potent anti-inflammatory and analgesic effects and has been found to be a promising candidate for the treatment of various inflammatory conditions. While it has some adverse effects, its potential benefits make it a promising area of research for the future.
Synthesemethoden
The synthesis of NAPA involves the reaction of 2-(3-methylphenoxy)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with 2-aminobenzophenone to obtain NAPA. The synthesis of NAPA has been well-established and is commonly used in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-14(10-12)22-11-17(21)19-16-9-4-3-8-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGBJDPKOJAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)



![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)


![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)